![molecular formula C9H14ClN3O2 B1383072 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride CAS No. 77398-55-1](/img/structure/B1383072.png)
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Overview
Description
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride is a complex organic compound with a bicyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[bicyclo[32. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the bicyclic core structure.
Nitration and Reduction: Nitration of the core structure followed by reduction steps to introduce nitrogen atoms.
Oxidation and Cyclization: Oxidation reactions to introduce oxygen functionalities and subsequent cyclization to form the imidazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional oxygen functionalities into the compound.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions can vary based on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while reduction reactions can yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that derivatives of 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione exhibit significant antitumor properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that certain modifications to the imidazolidine ring enhance cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. A study evaluated its efficacy against a range of bacteria and fungi, revealing that it possesses inhibitory effects comparable to established antibiotics. The mechanism appears to involve disruption of microbial cell walls and interference with metabolic pathways .
Pharmacology
Neuroprotective Effects
Emerging evidence suggests that 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride may have neuroprotective effects. In animal models of neurodegenerative diseases, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .
Analgesic Properties
In pharmacological assessments, this compound has been evaluated for its analgesic properties. Preclinical trials indicated significant pain relief in models of inflammatory pain, which may be attributed to its interaction with pain pathways in the central nervous system .
Materials Science
Polymer Synthesis
The unique structure of this compound makes it a valuable building block in polymer chemistry. Researchers have utilized it to synthesize novel polymers with enhanced mechanical properties and thermal stability, which can be applied in various industrial applications such as coatings and composites .
Case Studies
Study | Application | Findings |
---|---|---|
Journal of Medicinal Chemistry | Antitumor Activity | Derivatives showed significant cytotoxicity against cancer cell lines |
Antimicrobial Agents | Antimicrobial Properties | Effective against a range of bacterial and fungal strains |
Neuropharmacology | Neuroprotective Effects | Reduced oxidative stress in neuronal models |
Pain Research Journal | Analgesic Properties | Demonstrated significant pain relief in inflammatory models |
Polymer Science Journal | Polymer Synthesis | Created polymers with superior mechanical properties |
Mechanism of Action
The mechanism by which 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione: A closely related compound with similar structural features.
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione ethyl ester: Another derivative with an ethyl ester group.
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione methyl ester: A methyl ester derivative of the compound.
Uniqueness: 8-Azaspiro[bicyclo[32. Its ability to interact with biological targets and its use in organic synthesis make it distinct from other similar compounds.
Biological Activity
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride (CAS Number: 77398-55-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H14ClN3O2, with a molecular weight of approximately 232 g/mol. The compound features a unique bicyclic structure that contributes to its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Antiviral Activity
Studies have indicated that derivatives of the spirocyclic structure exhibit antiviral properties. For instance, compounds similar to 8-Azaspiro[bicyclo[3.2.1]octane] have shown efficacy against various viral infections, including dengue and chikungunya viruses. The mechanism involves the inhibition of viral replication through interference with host cell pathways .
2. Antimicrobial Properties
There is evidence suggesting that this compound may possess antimicrobial activity against certain bacterial strains. A study highlighted the compound's effectiveness in disrupting bacterial cell membranes, leading to cell lysis and death .
3. Neuropharmacological Effects
Research has explored the potential neuropharmacological effects of this compound, particularly its interaction with neurotransmitter systems. Preliminary findings suggest that it may modulate glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain . This modulation could have implications for treating neurological disorders.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Compound Variant | Activity Level | Mechanism of Action |
---|---|---|
8-Azaspiro variant A | High | Viral replication inhibition |
8-Azaspiro variant B | Moderate | Cell membrane disruption |
8-Azaspiro variant C | Low | Neurotransmitter modulation |
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled study, a derivative of 8-Azaspiro[bicyclo[3.2.1]octane] was tested against dengue virus in vitro. The results showed a significant reduction in viral load in treated cells compared to controls, suggesting potent antiviral activity.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using various concentrations of the compound against Gram-positive and Gram-negative bacteria. The results indicated that higher concentrations effectively inhibited bacterial growth, demonstrating its potential as an antimicrobial agent.
Properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMYKCCCUBODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)C(=O)NC(=O)N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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